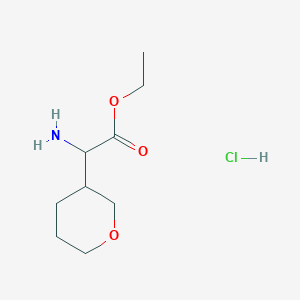

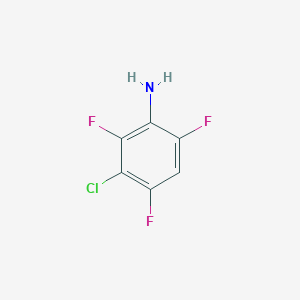

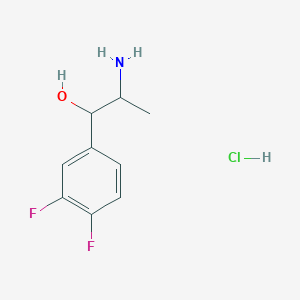

![molecular formula C14H23NO5 B1377702 9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate CAS No. 1363382-37-9](/img/structure/B1377702.png)

9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate

Overview

Description

The compound “9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate” is a chemical compound with a molecular weight of 297.35 .

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties could not be found in the search results.Scientific Research Applications

Peptidomimetic Synthesis

An efficient synthesis method for a constrained peptidomimetic, which is a rigid dipeptide mimetic useful for structure-activity studies in peptide-based drug discovery, has been developed using a derivative of 9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate. This synthesis involves cleaving methyl N-Boc-pyroglutamate with vinylmagnesium bromide to produce an acyclic gamma-vinyl ketone, which, through Michael addition and subsequent reactions, yields the fused ring system suitable for solid-phase synthesis (Mandal, Kaluarachchi, Ogrin, Bott, & McMurray, 2005).

Chiral Ligand for Enantioselective Oxidation

The compound has been used as a common late-stage intermediate in the development of a new and flexible route to enantiomerically pure bi- and tricyclic 9-oxabispidines. These synthesized 9-oxabispidines have been evaluated as chiral ligands in the Pd(II)-catalyzed oxidative kinetic resolution of secondary alcohols, demonstrating good to excellent selectivity factors (Breuning, Steiner, Mehler, Paasche, & Hein, 2009).

Constrained Dipeptide Surrogates

Research into the synthesis of 4-aryl indolizidin-9-one amino acids by conjugate addition to a common alpha,omega-diaminoazelate enone intermediate has led to the creation of novel constrained Ala-Phe dipeptide surrogates. These compounds are intended for studying conformation-activity relationships of biologically active peptides, showcasing the versatility of 9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate derivatives in the synthesis of complex molecular architectures (Cluzeau & Lubell, 2004).

Safety And Hazards

properties

IUPAC Name |

9-O-tert-butyl 7-O-methyl (1S,5R)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-14(2,3)20-13(17)15-10-5-9(12(16)18-4)6-11(15)8-19-7-10/h9-11H,5-8H2,1-4H3/t9?,10-,11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIAWYLQFAYJMO-FGWVZKOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CC(CC1COC2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H]2CC(C[C@H]1COC2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

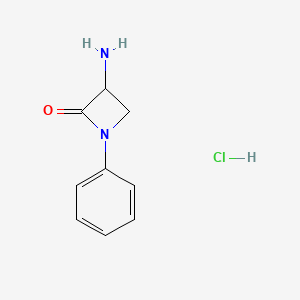

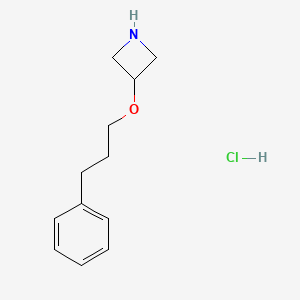

![6-Oxa-3-azabicyclo[3.1.1]heptane tosylate](/img/structure/B1377624.png)

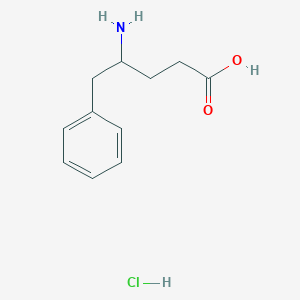

![N-{2-[benzyl(methyl)amino]ethyl}acetamide hydrochloride](/img/structure/B1377627.png)

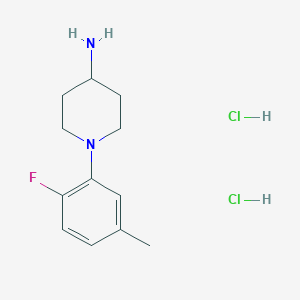

![2-(Benzylamino)-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1377628.png)